molecular formula C25H32N2O4 B14123614 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

Cat. No.: B14123614
M. Wt: 424.5 g/mol
InChI Key: UPNUIXSCZBYVBB-NOKYJCPASA-N
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Description

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid is a chemical compound known for its role as a μ-opioid receptor antagonist. This compound is commonly referred to as Alvimopan and is used primarily in the medical field to treat postoperative ileus, a temporary impairment of bowel function following surgery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid involves multiple steps, starting from the appropriate benzyl and piperidine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted benzyl derivatives from nucleophilic substitution .

Scientific Research Applications

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by selectively binding to μ-opioid receptors in the gastrointestinal tract. This binding inhibits the negative effects of opioids on bowel function without affecting their analgesic properties. The molecular targets include the μ-opioid receptors, and the pathways involved are related to the modulation of gastrointestinal motility .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18?,20?,25-/m1/s1

InChI Key

UPNUIXSCZBYVBB-NOKYJCPASA-N

Isomeric SMILES

CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O

Origin of Product

United States

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